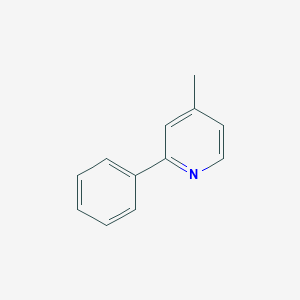

4-Methyl-2-phenylpyridine

Overview

Description

4-Methyl-2-phenylpyridine is a chemical compound with the CAS Number: 3475-21-6 . It has a molecular weight of 169.23 and is typically in a solid form . .

Synthesis Analysis

The synthesis of 2-methyl-4-phenylpyridine and its derivatives has been studied. A mixed solvent of water/1,4-dioxane (5:1) was used to explore the effects of bases and catalysts on the Suzuki coupling reaction under microwave (120 °C). The results showed that the combination of K2CO3 and Pd (dppf) Cl2 is the optimal condition .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H11N . The InChI key for this compound is WWMRJCUZPJJWBC-UHFFFAOYSA-N .

Scientific Research Applications

Neurotoxicity Studies : 1-Methyl-4-phenylpyridine (MPP+), a closely related compound to 4-Methyl-2-phenylpyridine, has been extensively studied for its neurotoxic effects. It has been identified as an oxidative metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and is known to cause local cell death when injected into specific brain regions of rats, affecting dopamine, serotonin, and norepinephrine levels (Namura et al., 1987). Furthermore, MPP+ has been shown to selectively target dopamine neurons, explaining its selective toxicity in Parkinsonism (Javitch et al., 1985).

Antitumor Agents : Research has also explored the potential of related pyridine compounds as antitumor agents. For instance, 2-formyl-4-(m-amino)phenylpyridine thiosemicarbazone, derived from 4-phenyl-2-picoline (a related structure), has shown significant antineoplastic activity in mice (Agrawal et al., 1975).

Mitochondrial Dysfunction : The metabolite 1-methyl-4-phenylpyridine (MPP+) has been identified to inhibit NADH-linked oxidation in brain mitochondria, suggesting its role in mitochondrial dysfunction, a key factor in the toxicity of MPTP (Nicklas et al., 1985).

Chemical Synthesis and Reactions : The synthesis and reactions of compounds like this compound have been explored, such as the reaction of phenyllithium with 3-alkylpyridines resulting in products like 3-alkyl-2-phenylpyridine (Abramovitch & Giam, 1962).

Cytotoxicity Studies : Comparative studies on the cytotoxicity of MPP+ and related compounds have been conducted, indicating that MPP+ may cause cellular damage through mechanisms other than reactive oxygen species production, unlike structurally similar compounds (Di Monte et al., 1986).

Pharmacological Applications : Investigations into the synthesis and neurotropic activity of new compounds derived from structures like 3-amino-6-methyl-4-phenylpyridine-2(1H)-one have been conducted, revealing potential for tranquilizing and antidepressant activities (Palamarchuk et al., 2021).

Safety and Hazards

The safety data sheet for 4-Methyl-2-phenylpyridine indicates that it may cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is also indicated that it may cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name |

4-methyl-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMRJCUZPJJWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188302 | |

| Record name | 4-Methyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3475-21-6 | |

| Record name | 4-Methyl-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3475-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-phenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

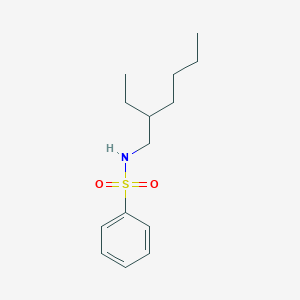

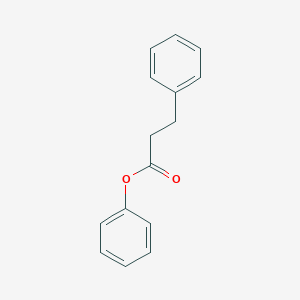

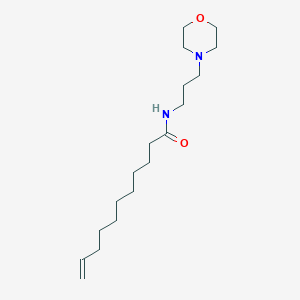

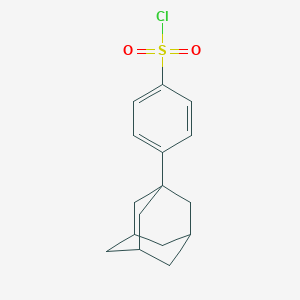

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

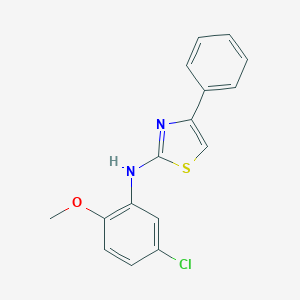

Feasible Synthetic Routes

Q1: How does the structure of 4-methyl-2-phenylpyridine contribute to its role as a ligand in iridium(III) complexes for photocatalysis?

A: this compound acts as a cyclometalating ligand, meaning it forms a metal-carbon bond with the iridium(III) center in addition to the typical metal-nitrogen bond. [, ] This chelating nature enhances the stability of the resulting iridium complex. The aromatic rings in MeppyH allow for electron delocalization, which can influence the photophysical properties of the complex, such as its absorption and emission characteristics, crucial for photocatalytic activity.

Q2: What is the impact of incorporating aromatic dyes into the thenoyltrifluoroacetone (tta) ligand in iridium(III) complexes containing this compound?

A: Research [] shows that incorporating aromatic dyes like naphthalene or pyrene into the tta ligand of Ir(CN-Meppy)2(OO-tta-Ar) complexes significantly alters their photophysical properties. While the parent Ir(CN)2(OO) complexes typically exhibit phosphorescence, the presence of these dyes leads to fluorescence and a quenching of the phosphorescence. This suggests that energy transfer processes occur between the aromatic dye and the iridium complex, influencing the overall emission behavior. This has implications for designing complexes with specific luminescent properties for applications like OLEDs or sensing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)

![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)